ardisicrenoside A
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Overview
Description
Ardisicrenoside A is a triterpenoid saponin isolated from the roots of the plant Ardisia crenata. This compound belongs to a class of natural products known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ardisicrenoside A typically involves extraction from the roots of Ardisia crenata. The roots are first defatted using petroleum ether, followed by extraction with chloroform and methanol. The methanol extract is then subjected to chromatography using various techniques such as Diaion HP-20, silica gel, and octadecyl silica gel. Further purification is achieved through repeated high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: While the extraction method described above is suitable for laboratory-scale preparation, industrial production would require optimization for higher yield and purity. This could involve scaling up the extraction process, improving the efficiency of chromatographic techniques, and ensuring consistent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Ardisicrenoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyl donors and catalysts under specific conditions.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of triterpenoid saponins.
Biology: Ardisicrenoside A exhibits significant anti-inflammatory and anti-tumor activities, making it a valuable compound for biological research.
Medicine: Due to its anti-inflammatory properties, this compound is being investigated for its potential use in treating inflammatory diseases and cancer.
Mechanism of Action
Ardisicrenoside A exerts its effects through various molecular targets and pathways. It inhibits the activity of cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP in cells. This elevation in cAMP levels results in the modulation of various cellular processes, including inflammation and cell proliferation. Additionally, this compound interacts with specific receptors and enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Ardisicrenoside A is structurally similar to other triterpenoid saponins isolated from Ardisia crenata, such as ardisicrenoside C, ardisicrenoside D, and ardisicrenoside H. it is unique in its specific glycosylation pattern and biological activities. For instance:
Ardisicrenoside C: Similar in structure but differs in the sugar moieties attached to the aglycone.
Ardisicrenoside D: Contains different functional groups, leading to variations in biological activity.
Ardisicrenoside H: Exhibits distinct anti-fungal properties compared to this compound.
These differences highlight the uniqueness of this compound and its potential for specific therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H88O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h23-46,54-66H,8-22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSWSWZQNISIB-LLEYBADXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)CO)C)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H88O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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